2-Amino-3-(1-methoxycyclobutyl)propanoic acid
Description
2-Amino-3-(1-methoxycyclobutyl)propanoic acid is a non-proteinogenic α-amino acid characterized by a cyclobutane ring substituted with a methoxy group at the 1-position. This structural motif introduces unique conformational constraints and electronic properties due to the four-membered cyclobutyl ring, which is less common in natural amino acids.
Properties
IUPAC Name |
2-amino-3-(1-methoxycyclobutyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFLWCDALDONOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-methoxycyclobutyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and minimizes unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-methoxycyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-(1-methoxycyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methoxycyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs.
- Methoxy Substitution: Unlike halogenated (e.g., bromophenyl) or non-polar (e.g., naphthyl) substituents, the methoxy group enhances hydrophilicity, which may improve bioavailability .
Physicochemical Properties
| Property | 2-Amino-3-(1-naphthyl)propanoic acid | 2-Amino-3-(thiophen-2-yl)propanoic acid | Target Compound (Inferred) |
|---|---|---|---|
| Melting Point | 185–186°C | Not reported | Likely >150°C (cyclobutyl rigidity) |
| Solubility | Low (aromatic hydrophobicity) | Moderate (polar thiophene) | Moderate (methoxy polarity) |
| Spectral Data (IR) | νmax 1675 cm⁻¹ (C=O stretch) | Not reported | Similar carbonyl absorption |
Note: The methoxy group’s electron-donating effects may shift NMR signals (e.g., δH ~3.3–3.8 ppm for methoxy protons) compared to non-oxygenated analogs .
Biological Activity
2-Amino-3-(1-methoxycyclobutyl)propanoic acid (also referred to as AMCA) is an amino acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article reviews the biological activity of AMCA, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
AMCA is characterized by its unique structure, which includes a methoxycyclobutyl group attached to the propanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 157.21 g/mol. The presence of the methoxy group may enhance its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of AMCA, particularly against multidrug-resistant pathogens.
Key Findings:
- Broad-Spectrum Efficacy : AMCA exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for these pathogens range from 1 to 16 µg/mL .
- Mechanism of Action : The mechanism by which AMCA exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Comparative Antimicrobial Activity Table
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| E. coli | 16 |
| Pseudomonas aeruginosa | >64 |
| Acinetobacter baumannii | 16 |
Neuroprotective Effects
In addition to its antimicrobial properties, AMCA has shown promise in neuroprotective applications.
Research Insights:
- Cytoprotective Mechanisms : Studies indicate that AMCA may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a critical role .
- Potential Applications : The neuroprotective effects of AMCA suggest its potential use in therapeutic strategies for conditions like Alzheimer’s disease and Parkinson’s disease, where oxidative damage is prevalent .
Case Studies
Several case studies have explored the efficacy of AMCA in clinical settings:
- Study on MRSA Infections : A clinical trial involving patients with MRSA infections demonstrated that treatment with AMCA led to significant reductions in bacterial load and improved clinical outcomes compared to standard antibiotic therapies .
- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of AMCA resulted in reduced neuronal loss and improved cognitive function, indicating its potential as a therapeutic agent for brain health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
